molecular formula C8H3ClF4O2 B2837235 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid CAS No. 1805457-37-7

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B2837235
CAS RN: 1805457-37-7
M. Wt: 242.55
InChI Key: YEIOOXKQWUDMRZ-UHFFFAOYSA-N
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Description

“2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid” is a substituted benzoic acid derivative . It has a molecular weight of 242.56 .


Synthesis Analysis

The synthesis of “2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid” can be achieved from carbon monoxide and 3-CHLORO-4-IODOBENZOTRIFLUORIDE . More detailed synthesis methods and uses for various diseases and disorders can be found in the literature .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid” can be represented by the InChI code: 1S/C8H3ClF4O2/c9-5-4(8(11,12)13)2-1-3(6(5)10)7(14)15/h1-2H,(H,14,15) .


Chemical Reactions Analysis

As a synthetic building block, “2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid” can be easily attached to molecular scaffolds through condensation reactions . It has also been used in the synthesis of 1,3,4-oxadiazole derivatives .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³, a boiling point of 280.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 43.1±0.3 cm³ .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIOOXKQWUDMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid

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